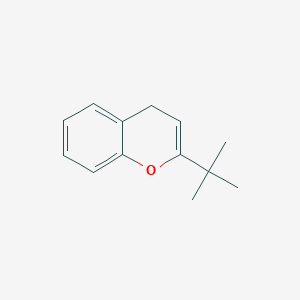
2-tert-Butyl-4H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4H-chromene is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The tert-butyl group attached to the chromene structure enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4H-chromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-(tert-butyl)phenol with ethyl acetoacetate. The reaction is carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the chromene ring.
Industrial Production Methods: In industrial settings, the production of 2-(tert-Butyl)-4H-chromene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 2-(tert-Butyl)-4H-chromene can undergo oxidation reactions to form corresponding chromanones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-(tert-Butyl)-4H-chromene can lead to the formation of dihydrochromenes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The tert-butyl group in 2-(tert-Butyl)-4H-chromene can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and organometallic compounds are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Chromanones, quinones.
Reduction: Dihydrochromenes.
Substitution: Various substituted chromenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that chromenes exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(tert-Butyl)-4H-chromene is often used in biological assays to explore these activities.
Medicine: Due to its biological activities, 2-(tert-Butyl)-4H-chromene is investigated for potential therapeutic applications. It is a candidate for drug development targeting various diseases.
Industry: In the industrial sector, 2-(tert-Butyl)-4H-chromene is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4H-chromene involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-4H-chroman: Similar structure but lacks the double bond in the chromene ring.
2-(tert-Butyl)-4H-quinoline: Contains a nitrogen atom in the ring structure, leading to different chemical properties.
2-(tert-Butyl)-4H-coumarin: Contains a lactone ring, which imparts different reactivity and biological activities.
Uniqueness: 2-(tert-Butyl)-4H-chromene is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it a versatile compound in both chemical synthesis and biological research. Its diverse range of reactions and applications sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-tert-butyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRLSEBBGACEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540022 |
Source


|
| Record name | 2-tert-Butyl-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95109-93-6 |
Source


|
| Record name | 2-tert-Butyl-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
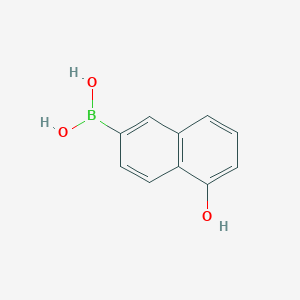
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
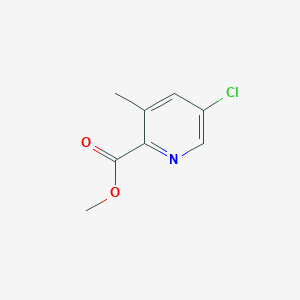
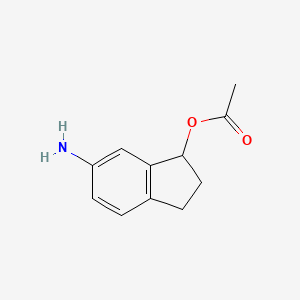



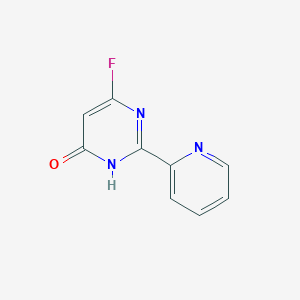
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)

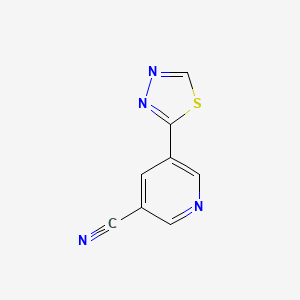

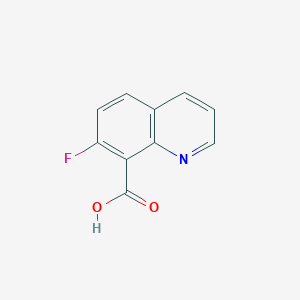
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
